N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide
Description
N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and a substituted phenyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O3S/c13-11-2-1-3-12(14)10(11)7-16-20(17,18)8-9-6-15-4-5-19-9/h1-3,9,15-16H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCUJOAGMFXPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)NCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide typically involves multiple steps, starting with the preparation of the substituted phenyl derivative. The process often includes:
Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.
Sulfonamide Formation: Reaction of the halogenated phenyl derivative with a sulfonamide precursor.
Morpholine Addition: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfone or other oxidized forms.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted phenyl or morpholine derivatives.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
- 3-(2-chloro-6-fluorophenyl)-1-morpholin-2-ylmethanesulfonamide
Uniqueness
N-[(2-chloro-6-fluorophenyl)methyl]-1-morpholin-2-ylmethanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
